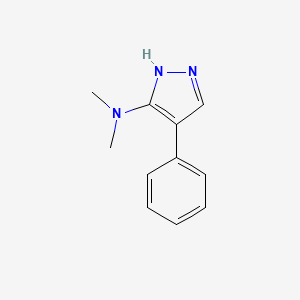

N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

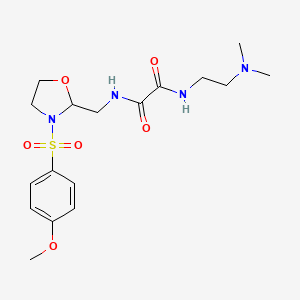

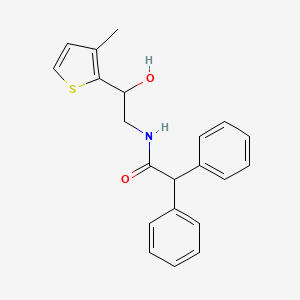

“N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine” is a compound that belongs to the family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of similar compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, the targeted compound N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl) benzamide was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the structure of [N(E),N′(E)]-N,N′-(1,4-phenylenedimethylidyne)bis-3,5-dimethyl-1H-pyrazol-4-amine di-methanol solvate was determined .Chemical Reactions Analysis

Pyrazole-based derivatives have shown several biological activities as seen in COX-2, p38 MAP kinase, and CDK2/ Cyclin A inhibitors . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the 1H NMR spectrum of 1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one revealed a singlet signal at δ 2.61 due to methyl protons, two doublet signals at δ 6.46 and 7.70 (J = 2.33 Hz) due to pyrazole protons, a singlet signal at δ 8.05 due to pyrazole-3H and D2O-exchangeable signal at δ 12.81 due to the NH proton .Scientific Research Applications

- DMPP derivatives have shown promising antimicrobial potential. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole demonstrated good antimicrobial activity against various strains .

- Researchers have synthesized and evaluated DMPP derivatives for their anti-tubercular potential, with some compounds exhibiting potent activity against Mycobacterium tuberculosis .

- A molecular simulation study justified the in vitro antipromastigote activity of a specific DMPP derivative, emphasizing its potential as an antileishmanial agent .

- DMPP’s structural features make it a valuable building block for designing novel drugs to combat various diseases, including those caused by antimicrobial-resistant pathogens .

- Its derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, antidiabetic, and antioxidant effects .

Antimicrobial Activity

Antileishmanial and Antimalarial Effects

Drug Development

Biological Properties

Regiocontrolled Synthesis

Mechanism of Action

Target of Action

N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These targets play a crucial role in the pathogenesis of leishmaniasis and malaria, respectively .

Mode of Action

The interaction of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine with its targets results in significant changes. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine may also interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole-bearing compounds, such as n,n-dimethyl-4-phenyl-1h-pyrazol-3-amine, can influence the pathways related to the life cycle of leishmania and plasmodium . The downstream effects of these pathway alterations contribute to the compound’s antileishmanial and antimalarial activities .

Pharmacokinetics

The compound’s interaction with its targets suggests that it is able to reach and interact with them effectively . This implies that N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine has sufficient bioavailability to exert its pharmacological effects.

Result of Action

The molecular and cellular effects of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine’s action are manifested in its potent antileishmanial and antimalarial activities . The compound has been shown to display superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, it has shown inhibition effects against Plasmodium berghei .

Action Environment

The action, efficacy, and stability of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the compound’s melting point, which was measured using thermogravimetry – differential scanning calorimetry technique (TG–DSC) with a heating rate of 10°C·min–1 under a nitrogen gas atmosphere , can affect its stability and efficacy.

Safety and Hazards

Future Directions

The pyrazole ring is a prominent structural motif found in numerous pharmaceutically active compounds . Due to the easy preparation and rich biological activity, the pyrazole framework plays an essential role in many biologically active compounds and therefore represents an interesting template for combinatorial as well as medicinal chemistry .

properties

IUPAC Name |

N,N-dimethyl-4-phenyl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14(2)11-10(8-12-13-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJOYLGBBOFNRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

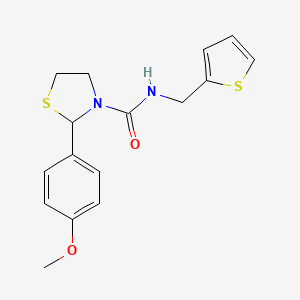

![N-[(4-fluorophenyl)methyl]-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2614630.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide](/img/structure/B2614631.png)

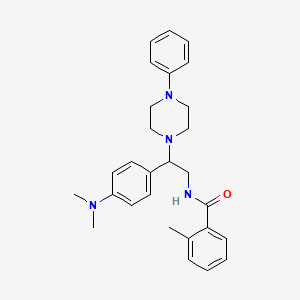

![4-(dimethylamino)-N-[4-[[4-[[4-(dimethylamino)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2614635.png)

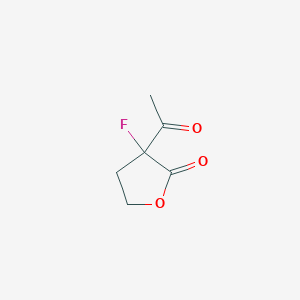

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2614638.png)

![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/no-structure.png)